molecular formula C9H9NO3 B1681388 N-Acetyl-2-hydroxybenzamide CAS No. 487-48-9

N-Acetyl-2-hydroxybenzamide

Cat. No.: B1681388
CAS No.: 487-48-9
M. Wt: 179.17 g/mol
InChI Key: JZWFDVDETGFGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of salicylamide and is known for its analgesic, antipyretic, and anti-inflammatory properties . Salacetamide is used in various pharmaceutical formulations and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Salacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, Salacetamide is known to inhibit certain enzymes, which can be crucial for studying protein functions and interactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

Salacetamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Salacetamide can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins.

Molecular Mechanism

The molecular mechanism of Salacetamide involves its binding interactions with biomolecules. Salacetamide can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salacetamide can change over time. The stability and degradation of Salacetamide are crucial factors that influence its long-term effects on cellular function. Studies have shown that Salacetamide remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to Salacetamide can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of Salacetamide vary with different dosages in animal models. At lower doses, Salacetamide may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response . Toxicity studies have shown that excessive doses of Salacetamide can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

Salacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, Salacetamide can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.

Transport and Distribution

Within cells and tissues, Salacetamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of Salacetamide are crucial for its biochemical effects, as they influence its availability and activity within cells.

Subcellular Localization

Salacetamide’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Salacetamide within cells can affect its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Salacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Salacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Salacetamide is similar to other salicylamide derivatives, such as:

Salacetamide is unique in its specific acetylation, which may confer distinct pharmacological properties compared to other derivatives.

Biological Activity

N-Acetyl-2-hydroxybenzamide, also known as salacetamide, is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from salicylic acid and is characterized by an acetyl group attached to the nitrogen of the amide. The typical synthesis involves acetylation of 2-hydroxybenzamide using acetic anhydride or acetyl chloride under controlled conditions.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses. For instance, in vitro studies have demonstrated that this compound can reduce the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Pain Modulation

The compound has also been studied for its role in modulating pain pathways. It appears to influence the metabolism of other analgesics, notably increasing the hepatic toxicity of acetaminophen when co-administered. This suggests a potential application in pain management, although caution is warranted due to its effects on drug metabolism.

Enzyme Inhibition

This compound exhibits inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that it can act as a mixed inhibitor of these enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition constants (IC50 values) for these interactions have been quantified, providing insight into its efficacy compared to established inhibitors like rivastigmine.

Study on Cholinesterase Inhibition

A study conducted to evaluate the inhibitory effects of this compound on AChE and BuChE found that it exhibited competitive inhibition with IC50 values comparable to those of known therapeutic agents. This research highlights its potential as a candidate for further development in treating cognitive disorders .

CompoundIC50 (μM) AChEIC50 (μM) BuChE
This compound49.7156.10
Rivastigmine56.1085.75

Anti-fungal Activity

In addition to its anti-inflammatory and analgesic properties, this compound has shown promise in combating fungal infections. A related study indicated that derivatives of this compound exhibited significant anti-biofilm activity against Candida albicans, suggesting a broader spectrum of antimicrobial effects .

Properties

IUPAC Name

N-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFDVDETGFGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023597
Record name N-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-48-9
Record name Salacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salacetamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G29CRR596
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-Acetyl-2-hydroxybenzamide
Reactant of Route 4
N-Acetyl-2-hydroxybenzamide
Reactant of Route 5
N-Acetyl-2-hydroxybenzamide
Reactant of Route 6
N-Acetyl-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.